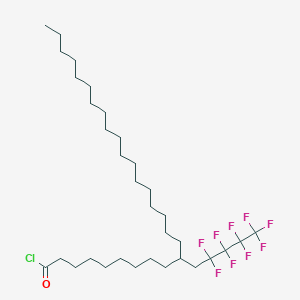
Cerium;oxotin;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium;oxotin;rhodium is a compound that combines cerium, oxotin, and rhodium Cerium is a rare earth element known for its high reactivity and ability to exist in multiple oxidation states Oxotin is a less common component, while rhodium is a precious metal known for its catalytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerium;oxotin;rhodium typically involves the combination of cerium oxide, oxotin, and rhodium under controlled conditions. One common method is the thermal reduction of cerium oxide nanostructures deposited on a rhodium surface, followed by re-oxidation using carbon dioxide . This process requires precise temperature control to achieve the desired composition and structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as solventless thermolysis, which allows for the production of highly concentrated nanoparticles with minimal environmental impact . This method is advantageous due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cerium;oxotin;rhodium undergoes various chemical reactions, including:
Oxidation: Cerium can switch between Ce(III) and Ce(IV) oxidation states, making it a strong oxidizing agent.
Reduction: The compound can be reduced under specific conditions, such as exposure to hydrogen gas.
Substitution: this compound can participate in substitution reactions, where one element or group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction and carbon dioxide for re-oxidation . The reactions often require controlled temperatures and specific atmospheric conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of cerium oxide can produce cerium(III) oxide, while oxidation can yield cerium(IV) oxide .
Scientific Research Applications
Cerium;oxotin;rhodium has a wide range of scientific research applications, including:
Biomedical Applications: Cerium oxide nanoparticles have shown promise in biomedical applications due to their antioxidant properties and ability to switch between oxidation states.
Environmental Catalysis: The compound is used in environmental catalysis to reduce emissions from automotive exhaust and other sources.
Materials Science: This compound is studied for its potential use in advanced materials, such as fuel cells and sensors.
Mechanism of Action
The mechanism of action of cerium;oxotin;rhodium involves its ability to switch between different oxidation states, primarily Ce(III) and Ce(IV). This redox behavior allows the compound to participate in various catalytic processes, including the breakdown of pollutants and the promotion of chemical reactions . The molecular targets and pathways involved in these processes include the interaction with reactive oxygen species and the facilitation of electron transfer reactions .
Comparison with Similar Compounds
Cerium;oxotin;rhodium can be compared to other cerium-based compounds, such as cerium(IV) oxide and cerium(III) oxide. While these compounds share similar redox properties, this compound’s inclusion of rhodium enhances its catalytic efficiency and stability . Other similar compounds include cerium(IV) sulfate and cerium(IV) nitrate, which are commonly used in analytical chemistry and catalysis .
Properties
CAS No. |
355838-47-0 |
|---|---|
Molecular Formula |
CeORhSn |
Molecular Weight |
377.73 g/mol |
IUPAC Name |
cerium;oxotin;rhodium |
InChI |
InChI=1S/Ce.O.Rh.Sn |
InChI Key |
QUYDQRFPBNUZIG-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Rh].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


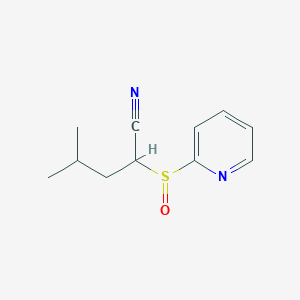
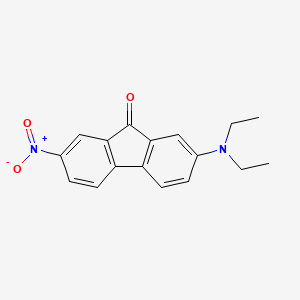
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
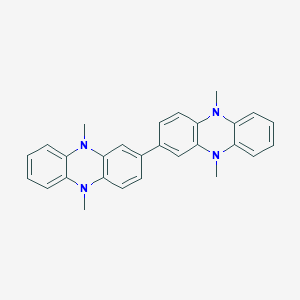

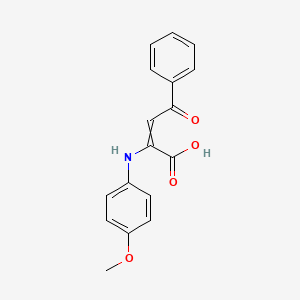
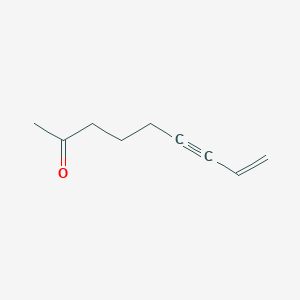
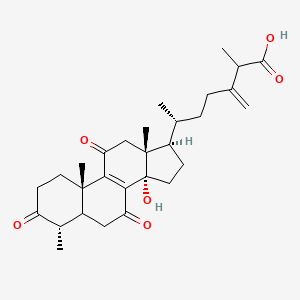
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

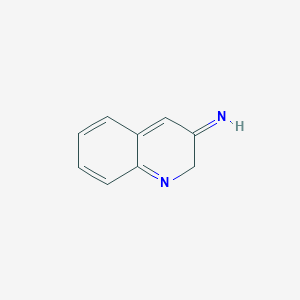
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
